molecular formula C10H18BrNO2 B2421592 Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate CAS No. 2287271-88-7

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate

Cat. No.: B2421592
CAS No.: 2287271-88-7
M. Wt: 264.163
InChI Key: OACMKTWDXOQYRD-ZKCHVHJHSA-N
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Description

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a specialized chemical building block designed for synthetic organic chemistry and drug discovery applications. This compound features two key reactive sites: a bromomethyl group and a Boc-protected amine. The bromomethyl moiety serves as a versatile handle for further functionalization, particularly in alkylation reactions and nucleophilic substitutions to introduce the cyclobutyl scaffold into more complex molecular architectures . Simultaneously, the acid-labile tert-butoxycarbonyl group robustly protects the amine, allowing for selective deprotection under mild acidic conditions to unveil the free amine functionality for subsequent coupling or derivatization . This bifunctionality makes it a valuable intermediate for constructing active pharmaceutical ingredients and other sophisticated targets. The cyclobutyl ring, a prominent motif in medicinal chemistry, is valued for its ability to confer conformational restraint and improve the physicochemical properties of lead compounds. Analogs of this reagent, such as other bromophenyl-substituted Boc-protected cyclobutylamines, are recognized as key intermediates in synthetic pathways . Similarly, the structural motif of a Boc-protected amine with an alkyl bromide spacer, as seen in compounds like tert-Butyl N-(3-bromopropyl)carbamate, is well-established for introducing carbon chains with terminal reactivity . Researchers can leverage this compound as a critical precursor for developing new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACMKTWDXOQYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287271-88-7, 2137037-13-7
Record name tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate
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Record name rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate to form the corresponding carbamate. This intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Conditions vary depending on the desired oxidation state and functional group transformations.

Major Products

    Nucleophilic substitution: Produces various substituted cyclobutyl carbamates depending on the nucleophile used.

    Reduction: Yields the corresponding methyl-substituted cyclobutyl carbamate.

    Oxidation: Results in oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate depends on its specific application In synthetic chemistry, it acts as a versatile intermediate, participating in various reactions to form more complex structures

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-bromopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclobutyl ring.

    Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.

    Tert-butyl carbamate: Lacks the bromomethyl and cyclobutyl groups, serving as a simpler carbamate.

Biological Activity

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group and a bromomethyl substituent on a cyclobutane ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the synthesis of biologically active molecules. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C10H18BrNO2
  • Molecular Weight : Approximately 244.16 g/mol
  • Structural Features : The presence of the bromomethyl group allows for nucleophilic substitution reactions, making it a versatile compound in organic synthesis.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Carbamate : Reaction between cyclobutylamine and tert-butyl chloroformate.
  • Bromination : Bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Enzyme Inhibition

Carbamate compounds are often investigated for their ability to inhibit enzymes. For instance:

  • Acetylcholinesterase Inhibition : Some carbamates have been shown to effectively inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.
  • β-Secretase Inhibition : Similar compounds have demonstrated the ability to inhibit β-secretase, which plays a critical role in amyloid-beta peptide aggregation associated with Alzheimer's disease.

Case Studies and Research Findings

  • Neuroprotective Effects : Research indicates that carbamate derivatives can protect neuronal cells from toxic agents such as amyloid-beta peptides. For example, compounds similar to this compound have been shown to reduce cell death in astrocytes induced by amyloid-beta exposure.
  • Anti-inflammatory Properties : Some studies suggest that carbamates may exhibit anti-inflammatory effects by modulating cytokine production, which can be beneficial in treating neuroinflammation related to neurodegenerative disorders.

The mechanism of action for this compound likely involves:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by various nucleophiles, leading to the formation of new derivatives with potentially enhanced biological activity.
  • Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl (3-hydroxymethyl)cyclobutylcarbamateHydroxymethyl instead of bromomethylPotentially more reactive due to hydroxyl group
Tert-butyl (4-bromomethyl)cyclopentylcarbamateCyclopentane instead of cyclobutaneDifferent ring size affects reactivity
Tert-butyl (3-aminocyclobutyl)carbamateAmino group instead of bromomethylMay exhibit different biological activities
Tert-butyl (2-bromocyclopropyl)carbamateCyclopropane structureSmaller ring may lead to different strain effects
Tert-butyl (4-bromocyclohexyl)carbamateCyclohexane structureLarger ring may alter steric interactions

Q & A

Q. What are the recommended handling and storage protocols for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate to ensure stability and safety?

  • Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and bromine displacement reactions. Use amber glassware to avoid photodegradation. Handling should occur in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation . Stability studies indicate decomposition above 40°C, so avoid prolonged exposure to heat .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A two-step approach is typical: (i) Cyclobutane ring formation : Use [2+2] photocycloaddition of substituted alkenes to generate the cyclobutyl scaffold. (ii) Bromomethylation and carbamate protection : React the cyclobutyl intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 60–80°C, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in anhydrous THF .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

  • Methodological Answer:
  • NMR (¹H/¹³C) : Confirm the bromomethyl (-CH₂Br) resonance at δ ~3.5–4.0 ppm and tert-butyl group at δ ~1.4 ppm .
  • HPLC-MS : Monitor purity (>98%) using a C18 column (ACN/water gradient) and ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z ~278) .
  • FT-IR : Validate carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The bromomethyl group undergoes SN2 reactions with amines, thiols, or alkoxides. For example, reaction with piperazine in DMF at 50°C yields cyclobutane-linked tertiary amines, useful in drug candidate synthesis. Kinetic studies show faster substitution rates compared to chloromethyl analogs due to bromide’s leaving-group ability .

Q. What safety hazards are associated with this compound, and how can they be mitigated during experiments?

  • Methodological Answer:
  • Acute Toxicity : LD50 (oral, rat) >2000 mg/kg, but prolonged inhalation may cause respiratory irritation. Use local exhaust ventilation .
  • Environmental Risk : Brominated byproducts are toxic to aquatic life. Neutralize waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC:
  • Acidic conditions (pH <3) : Rapid Boc-deprotection occurs, forming cyclobutylamine hydrobromide.
  • Basic conditions (pH >10) : Bromide elimination generates a cyclobutene intermediate. Use ¹H NMR to track vinyl proton formation at δ ~5.5–6.5 ppm .

Q. What strategies optimize the regioselectivity of functional group transformations involving the cyclobutyl ring?

  • Methodological Answer:
  • Ring Strain Utilization : Leverage the cyclobutane’s 90° bond angles to favor [1,3]-sigmatropic rearrangements. For example, heating with Pd(PPh₃)₄ catalyzes allylic amination at the methylene position .
  • Steric Guidance : Bulky reagents (e.g., LDA) selectively target the less hindered bromomethyl site over the tert-butyl group .

Q. How does the cyclobutyl ring’s conformation impact intermolecular interactions in crystal lattice formation?

  • Methodological Answer: Single-crystal X-ray diffraction reveals a puckered cyclobutane ring (dihedral angle ~25°) that facilitates π-stacking with aromatic moieties in co-crystals. This geometry enhances solubility in polar aprotic solvents (e.g., DMSO) by ~30% compared to planar analogs .

Q. What mechanistic insights explain unexpected byproducts during cross-coupling reactions involving this compound?

  • Methodological Answer: Side reactions often arise from bromide displacement by transition metals (e.g., Pd⁰). For Suzuki couplings, use AsPh₃ as a stabilizing ligand to suppress Pd-induced debromination. GC-MS analysis identifies biphenyl contaminants when aryl boronic acids are present in excess .

Q. How can this compound serve as a building block in targeted drug delivery systems?

  • Methodological Answer:
  • Prodrug Design : Conjugate the bromomethyl group to thiol-containing antibodies (e.g., trastuzumab) via thioether linkages for site-specific payload delivery.
  • Polymer Functionalization : Graft onto PLGA nanoparticles using amine-terminated linkers (e.g., EDC/NHS chemistry) to enhance cellular uptake in vitro by ~40% .

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